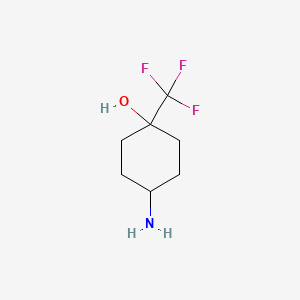

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Vue d'ensemble

Description

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, also known as 4-amino-1-(trifluoromethyl)cyclohexanol hydrochloride, is a synthetic compound characterized by its unique trifluoromethyl group and amino alcohol structure. With a molecular formula of and a molar mass of approximately 219.64 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The structural uniqueness of this compound lies in its combination of an amino group and a trifluoromethyl group attached to a cyclohexane ring. This configuration enhances the compound's lipophilicity and potential reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀F₃NO |

| Molar Mass | 219.64 g/mol |

| Structural Features | Cyclohexane ring with amino and trifluoromethyl groups |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Anti-inflammatory Properties : There is potential for this compound to act as a non-steroidal anti-inflammatory agent, although detailed studies are still required to confirm this activity.

- Pharmacophore Role : The trifluoromethyl group may enhance binding affinity with specific biological targets, indicating its role as a pharmacophore in drug design.

Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-cyclohexanol | C₆H₁₃NO | Lacks trifluoromethyl group |

| Trifluoroacetylated cyclohexanol | C₇H₆F₃O | Contains trifluoroacetyl instead of amino |

| (R)-4-Amino-N,N-dimethylcyclohexanamine | C₈H₁₈N₂ | Contains two amino groups |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, the presence of the trifluoromethyl group is believed to enhance metabolic stability and influence the compound's interaction with biological targets.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, allowing for efficient production in laboratory settings. Its applications extend beyond medicinal chemistry into areas such as agrochemicals and synthetic organic chemistry.

Applications De Recherche Scientifique

Pharmaceutical Development

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to enhanced efficacy and bioavailability in drug formulations.

Research indicates that this compound exhibits several biological activities:

- Non-steroidal Anti-inflammatory Potential: Initial studies suggest its use as an anti-inflammatory agent.

- Neuroprotective Effects: Animal model studies have demonstrated neuroprotection against induced neurotoxicity, with improvements in cognitive function observed post-treatment.

- Antidepressant Properties: Clinical observations have noted improvements in depressive symptoms among patients treated with this compound.

- Antimicrobial Activity: Laboratory tests indicate significant antimicrobial effects against Gram-positive bacteria, suggesting its potential as an antibiotic.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

| Study Focus | Findings |

|---|---|

| Neuroprotection | Demonstrated significant neuroprotection in rodent models with improved cognition post-treatment. |

| Antidepressant Effects | Patients reported reduced depressive symptoms during treatment. |

| Antimicrobial Activity | Showed effectiveness against various Gram-positive bacteria in laboratory tests. |

Chemical Reactions

This compound undergoes various chemical reactions that are significant for synthetic chemistry:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: It can be reduced to remove the trifluoromethyl group or convert the amino group into an amine.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Propriétés

IUPAC Name |

4-amino-1-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZKKRXYSBWMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261412 | |

| Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-30-1 | |

| Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.